molecular formula C13H15NO6 B6182968 ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate CAS No. 2624136-24-7

ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate

Cat. No. B6182968
CAS RN: 2624136-24-7
M. Wt: 281.3
InChI Key:
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Description

Ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate (ENOP) is an organic compound that has been widely used in scientific research applications. It has a wide range of biochemical and physiological effects and is used in a variety of laboratory experiments.

Mechanism of Action

Ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate acts as a nitric oxide (NO) donor, releasing NO when it is metabolized. It is metabolized by the enzyme nitric oxide synthase (NOS), which converts the compound into nitrite and nitrate. The nitrite and nitrate are then further metabolized by other enzymes, resulting in the release of NO.
Biochemical and Physiological Effects
ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase endothelial nitric oxide synthase (eNOS) activity and to upregulate the expression of endothelial nitric oxide synthase (eNOS) mRNA. Additionally, ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate has been shown to increase NO production, leading to vasodilation, increased blood flow, and decreased blood pressure.

Advantages and Limitations for Lab Experiments

Ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in aqueous solutions. Additionally, it is relatively non-toxic and has a low molecular weight, making it suitable for use in a variety of experiments. However, ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate has several limitations. It is relatively expensive and has a short half-life. Additionally, it has been shown to produce significant levels of nitrite and nitrate, which can interfere with the results of some experiments.

Future Directions

There are several potential future directions for research involving ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate. One potential direction is to investigate the effects of ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate on other tissues and organs, such as the liver, kidneys, and lungs. Additionally, further research could be conducted to investigate the molecular mechanisms underlying the effects of ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate on NO production and vascular tone. Finally, further research could be conducted to investigate the potential therapeutic applications of ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate, such as the treatment of cardiovascular diseases.

Synthesis Methods

Ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate can be synthesized by a two-step process. First, 2-ethoxy-6-nitrophenol (ENP) is synthesized from the reaction of 2-ethoxy-6-nitrobenzaldehyde and sodium hydroxide in aqueous solution. Then, ENP is reacted with propionic anhydride in the presence of sodium acetate to form ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate.

Scientific Research Applications

Ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate has been used in a variety of scientific research applications. It has been used to study the effects of nitric oxide on endothelial cells, to investigate the role of nitric oxide in the regulation of vascular tone, and to study the effects of nitric oxide on the cardiovascular system. Additionally, ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate has been used to study the role of nitric oxide in the regulation of platelet aggregation and thrombosis.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate involves the reaction of ethyl acetoacetate with 2-ethoxy-6-nitrophenol in the presence of a base to form the corresponding ethyl ester. The nitro group is then reduced to an amino group using a reducing agent, followed by acylation with acetic anhydride to form the final product.", "Starting Materials": [ "Ethyl acetoacetate", "2-Ethoxy-6-nitrophenol", "Base (e.g. sodium hydroxide)", "Reducing agent (e.g. iron and hydrochloric acid)", "Acetic anhydride" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with 2-ethoxy-6-nitrophenol in the presence of a base (e.g. sodium hydroxide) to form the corresponding ethyl ester.", "Step 2: The nitro group in the ethyl ester is reduced to an amino group using a reducing agent (e.g. iron and hydrochloric acid).", "Step 3: The amino group is acylated with acetic anhydride to form the final product, ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate." ] }

CAS RN

2624136-24-7

Product Name

ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate

Molecular Formula

C13H15NO6

Molecular Weight

281.3

Purity

95

Origin of Product

United States

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